2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI) 2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC18502292
InChI: InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1
SMILES:
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol

2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI)

CAS No.:

Cat. No.: VC18502292

Molecular Formula: C5H7BrO

Molecular Weight: 163.01 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI) -

Specification

Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
IUPAC Name (1S)-3-bromocyclopent-2-en-1-ol
Standard InChI InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h3,5,7H,1-2H2/t5-/m0/s1
Standard InChI Key GGHCCUASGPOKOK-YFKPBYRVSA-N
Isomeric SMILES C1CC(=C[C@H]1O)Br
Canonical SMILES C1CC(=CC1O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a five-membered cyclopentene ring with a hydroxyl group at position 1 and a bromine atom at position 3. The (1S) stereochemical designation indicates the chiral center’s configuration, influencing its spatial orientation and interaction with other molecules. Key structural parameters include:

PropertyValue
Molecular FormulaC5H7BrO\text{C}_5\text{H}_7\text{BrO}
Molecular Weight163.012 g/mol
InChI KeyBZKFMUIJRXWWQK-UHFFFAOYSA-N
CAS Registry Number686745-64-2

The bromine substituent enhances electrophilicity at C3, while the hydroxyl group enables hydrogen bonding and nucleophilic reactivity at C1.

Synthetic Methodologies

Bromination Strategies

Synthesis of 2-Cyclopenten-1-ol,3-bromo-,(1S)-(9CI) commonly involves bromination of a cyclopentenol precursor. One approach utilizes Br2\text{Br}_2 in an inert solvent (e.g., dichloromethane) under controlled temperatures (0–25°C) to achieve regioselective bromination. For example:

Cyclopentenol+Br2CH2Cl2,0C2-Cyclopenten-1-ol,3-bromo-,(1S)+HBr\text{Cyclopentenol} + \text{Br}_2 \xrightarrow{\text{CH}_2\text{Cl}_2, 0^\circ\text{C}} \text{2-Cyclopenten-1-ol,3-bromo-,(1S)} + \text{HBr}

Yields depend on steric and electronic factors, with optimal selectivity achieved by slow reagent addition.

Stereochemical Control

The (1S) configuration is preserved via chiral auxiliary-mediated synthesis or asymmetric catalysis. Enzymatic resolution using lipases has been reported for similar bromoalcohols, though direct evidence for this compound remains unpublished.

Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The bromine atom undergoes SN2\text{S}_\text{N}2 displacement with nucleophiles (e.g., azide, alkoxide). For instance, treatment with sodium azide (NaN3\text{NaN}_3) yields 3-azidocyclopentenol:

2-Cyclopenten-1-ol,3-Br+NaN32-Cyclopenten-1-ol,3-N3+NaBr\text{2-Cyclopenten-1-ol,3-Br} + \text{NaN}_3 \rightarrow \text{2-Cyclopenten-1-ol,3-N}_3 + \text{NaBr}

Reaction rates are influenced by solvent polarity and leaving-group ability.

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4), forming 2-cyclopentenone derivatives.

  • Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) saturates the cyclopentene ring, yielding bromocyclopentanol.

Industrial and Research Applications

Pharmaceutical Intermediates

Brominated cyclopentenols serve as precursors to prostaglandin analogs and antiviral agents. While 2-Cyclopenten-1-ol,3-bromo-,(1S) itself lacks documented bioactivity, its derivatives are under investigation for anti-inflammatory properties.

Material Science

The compound’s rigidity and functional groups make it a candidate for liquid crystal monomers. Bromine enhances thermal stability, while the hydroxyl group facilitates crosslinking in polymer matrices.

Comparative Analysis of Related Compounds

CompoundStructureReactivity
3-BromocyclopenteneBromine at C3, no hydroxylHigher electrophilicity at C3
2-Cyclopenten-1-oneCarbonyl at C1, no bromineSusceptible to nucleophilic addition
CyclopenteneUnsubstituted ringLimited functionalization potential

The hydroxyl group in 2-Cyclopenten-1-ol,3-bromo-,(1S) enables diverse derivatization compared to non-functionalized analogs.

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